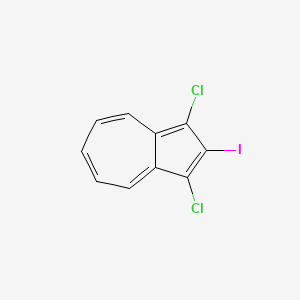![molecular formula C6H4N2O B14240726 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 405298-62-6](/img/structure/B14240726.png)
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from 2,4-dihydroxoquinoline derivatives . The synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of a 2,4-dihydroxoquinoline derivative.
Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.
Chemical Reactions Analysis
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding affinity towards specific biological targets, such as β-tubulin.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets such as β-tubulin. The compound binds to the active pocket of β-tubulin, inhibiting its function and leading to cytotoxic effects in cancer cells . This interaction is believed to disrupt the microtubule dynamics, which is crucial for cell division and proliferation .
Comparison with Similar Compounds
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar compounds, such as:
4-Methyl-2,8-diazabicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound has a similar bicyclic structure but with a methyl group at the 4-position.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: This compound has a hydroxyl group at the 7-position instead of a carbonyl group.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
CAS No. |
405298-62-6 |
|---|---|
Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
2,8-diazabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C6H4N2O/c9-6-4-2-1-3-7-5(4)8-6/h1-3H,(H,7,8,9) |
InChI Key |
RONBYZQPYUZOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC2=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)

![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)

![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)


![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)

